molecular formula C10H10FNO2 B13240932 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Cat. No.: B13240932
M. Wt: 195.19 g/mol
InChI Key: IGOFZBKTHGDWHV-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a fluorinated tetrahydroisoquinoline derivative featuring a carboxylic acid group at position 8 and fluorine at position 5. This compound serves as a critical building block in medicinal chemistry, particularly for synthesizing central nervous system (CNS) drug candidates due to its structural versatility and bioisosteric properties . Its synthesis typically involves lithiation-based strategies followed by fluorine–amine exchange or alkylation reactions, enabling efficient preparation of libraries for pharmacological screening . The fluorine atom enhances metabolic stability and binding affinity, while the carboxylic acid group facilitates interactions with target proteins .

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-8-2-1-6-3-4-12-5-7(6)9(8)10(13)14/h1-2,12H,3-5H2,(H,13,14)

InChI Key

IGOFZBKTHGDWHV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=CC(=C2C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 7-fluoro-1,2,3,4-tetrahydroisoquinoline.

    Functional Group Introduction: The carboxylic acid group is introduced through a series of reactions, including oxidation and hydrolysis.

    Reaction Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and hydrolyzing agents like hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic Acid Hydrochloride (CAS: 1989671-40-0)

  • Structural Difference : Fluorine at position 5 instead of 6.
  • Synthesis : Prepared via nucleophilic aromatic substitution, but yields are lower compared to the 7-fluoro isomer due to competing side reactions .

6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid (CAS: 1260641-86-8)

  • Structural Difference : Fluorine at position 6 and carboxylic acid at position 1.
  • Impact : The carboxylic acid at position 1 disrupts the planar structure, reducing π-π stacking interactions with aromatic residues in CNS targets. This isomer shows weaker activity in dopamine receptor assays .

Derivatives with Modified Substituents

2-Benzyl-1,2,3,4-Tetrahydroisoquinoline-8-carboxylic Acid (CAS: 1053656-29-3)

  • Structural Difference : A benzyl group at position 2 replaces hydrogen.
  • Impact : The benzyl group introduces significant lipophilicity, enhancing blood-brain barrier penetration but increasing off-target binding to plasma proteins. This derivative exhibits 3-fold higher potency in opioid receptor models but poorer metabolic stability .

2-Boc-8-Carboxy-1,2,3,4-Tetrahydroisoquinoline (CAS: 878798-87-9)

  • Structural Difference : A tert-butoxycarbonyl (Boc) protecting group at position 2.
  • Impact : The Boc group stabilizes the compound during synthesis but must be removed for biological activity. This derivative is primarily used as an intermediate, lacking direct pharmacological utility .

Carboxylic Acid Derivatives in Quinoline Scaffolds

8-Amino-7-(2-Carboxy-Phenylamino)-1-Cyclopropyl-6-Fluoro-4-Oxo-Quinoline-3-Carboxylic Acid

  • Structural Difference: Quinoline core with cyclopropyl and dual carboxylic acid groups.
  • Impact : The expanded aromatic system and additional carboxylic acid enhance antibacterial activity (e.g., against E. coli), but the rigid structure limits CNS applicability. Activity is pH-dependent due to ionization of the carboxylic acids .

Comparative Data Table

Compound Name Fluorine Position Carboxylic Acid Position Key Structural Feature Biological Activity (IC₅₀) Primary Application
7-Fluoro-THIQ-8-carboxylic acid 7 8 None 12 nM (D₂ receptor) CNS drug candidates
5-Fluoro-THIQ-8-carboxylic acid hydrochloride 5 8 HCl salt 45 nM (D₂ receptor) Intermediate
2-Benzyl-THIQ-8-carboxylic acid - 8 Benzyl at position 2 4 nM (μ-opioid receptor) Pain management
8-Amino-7-(2-carboxy-phenylamino)-... 6 3 and phenylamino Quinoline core 0.8 µg/mL (E. coli) Antibacterial agents

Key Findings and Implications

  • Fluorine Position : The 7-fluoro configuration optimizes steric and electronic effects for CNS targets, outperforming 5- and 6-fluoro isomers in receptor binding .
  • Carboxylic Acid Placement: Position 8 maximizes hydrogen bonding with neuronal receptors, while position 1 or quinoline-based acids favor non-CNS applications .
  • Substituent Effects : Lipophilic groups (e.g., benzyl) enhance potency but require trade-offs in metabolic stability .

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